Cas no 59898-63-4 (3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one)

3-Benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a sulfanylidene group at the 2-position and a benzyl substituent at the 3-position. This heterocyclic compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules. Its fused thieno[2,3-d]pyrimidine core offers structural rigidity, while the sulfanylidene and carbonyl functionalities enhance reactivity for further derivatization. The benzyl and methyl groups contribute to improved lipophilicity, which may influence pharmacokinetic properties. This compound is of interest for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one structure
59898-63-4 structure
Product Name:3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
CAS No:59898-63-4
MF:C15H14N2OS2
MW:302.414460659027
CID:379619
PubChem ID:700118
Update Time:2025-05-30

3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-5,6-dimethyl-3-(phenylmethyl)-2-thioxo-
    • 3-BENZYL-2-MERCAPTO-5,6-DIMETHYL-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE
    • 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
    • 3-benzyl-5,6-dimethyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
    • 3-benzyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • AC1LDSOX
    • AC1Q2E3N
    • AF-399
    • CTK5B0655
    • Oprea1_331600
    • 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
    • 59898-63-4
    • F1174-0471
    • 3-benzyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • AKOS000116194
    • 3-Benzyl-5,6-dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • SR-01000497454-1
    • 3-Benzyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • Z55664685
    • DTXSID10351434
    • EN300-03506
    • CS-0219243
    • SR-01000497454
    • AKOS001053082
    • CCG-310294
    • MDL: MFCD02243255
    • Inchi: 1S/C15H14N2OS2/c1-9-10(2)20-13-12(9)14(18)17(15(19)16-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)
    • InChI Key: GUKGRFQNMDQCTN-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C2C(N(C(NC1=2)=S)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 302.05492
  • Monoisotopic Mass: 302.054754
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.7
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.38
  • Boiling Point: 491.2°C at 760 mmHg
  • Flash Point: 250.9°C
  • Refractive Index: 1.71
  • PSA: 32.34

3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>

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3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Related Literature

Additional information on 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one

Comprehensive Overview of 3-Benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 59898-63-4)

3-Benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 59898-63-4) is a heterocyclic compound with significant potential in pharmaceutical and material science applications. This thienopyrimidinone derivative features a unique sulfanylidene group and a benzyl substituent, which contribute to its distinct chemical properties. Researchers are increasingly interested in this compound due to its structural versatility and potential biological activities, such as enzyme inhibition and antimicrobial effects.

The molecular structure of 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one combines a thieno[2,3-d]pyrimidine core with a sulfanylidene moiety, making it a promising candidate for drug discovery. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in targeted therapy and precision medicine. The compound's benzyl group enhances its lipophilicity, potentially improving membrane permeability—a critical factor in bioavailability optimization.

In the context of green chemistry, 59898-63-4 has garnered attention for its potential as a sustainable synthetic intermediate. Researchers are exploring eco-friendly synthesis routes to reduce waste and energy consumption, aligning with global trends in environmentally friendly manufacturing. The compound's thienopyrimidinone scaffold is also being investigated for its applications in organic electronics, particularly in semiconductor materials and photovoltaic devices.

From a pharmacological perspective, 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits intriguing interactions with kinase enzymes, a key focus area in cancer research. Its sulfanylidene group may act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. This aligns with current searches for "kinase inhibitors" and "small molecule therapeutics," reflecting its relevance in modern drug development.

The compound's spectroscopic properties (e.g., NMR and IR data) are well-documented, aiding in quality control for industrial-scale production. Analytical chemists frequently search for "CAS 59898-63-4 characterization" to validate purity and structural integrity. Additionally, its stability under various pH conditions makes it suitable for formulation studies, addressing common queries about "excipient compatibility" in pharmaceutical forums.

Emerging applications of 59898-63-4 include its use as a ligand in catalytic systems, particularly in cross-coupling reactions—a trending topic in organometallic chemistry. The benzyl-thienopyrimidinone framework may facilitate chelation with transition metals, offering new avenues for asymmetric synthesis. This intersects with popular searches like "metal-organic frameworks" and "catalyst design."

In summary, 3-benzyl-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 59898-63-4) represents a multifaceted compound with growing importance across drug discovery, material science, and catalysis. Its structural features and adaptable chemistry continue to inspire innovative research, answering contemporary questions in medicinal chemistry and sustainable technology.

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